Molecular diversity of the acid promoted domino reaction of 3-hydroxy-3-(indol-3-yl)indolin-2-ones and cyclic mercapto-substituted β-enamino esters†
New Journal of Chemistry Pub Date: 2021-04-06 DOI: 10.1039/D1NJ00947H
Abstract
The acetic acid promoted reaction of 3-hydroxy-3-(indol-3-yl)indolin-2-ones and mercapto-substituted β-enamino esters showed very interesting molecular diversity. The reaction in ethanol at room temperature in the presence of acetic acid resulted in two diastereoisomeric 3,3-disubstituted oxindoles in high yields. When the reaction was carried out in refluxing ethanol, the reaction with 3-hydroxy-3-(indol-3-yl)indolin-2-ones with N-alkyl groups gave polycyclic spirooxindoles in satisfactory yields. However, a similar reaction with 3-hydroxy-3-(indol-3-yl)indolin-2-ones with NH groups afforded functionalized dihydroindolo[3,2-c]phenothiazines with sequential ring-opening of oxindole. A plausible domino annulation mechanism was rationally proposed for the formation of different kinds of polycyclic compounds.

Recommended Literature
- [1] Laser-induced fluorescence and single vibronic level emission spectroscopy of chiral (R)-1-aminoindan and some of its clusters in a supersonic jet
- [2] Template-assisted self-assembly of achiral plasmonic nanoparticles into chiral structures
- [3] Inorganic analysis
- [4] Controlling defects in crystalline carbon nitride to optimize photocatalytic CO2 reduction†
- [5] Unique cohesive nature of the β1-isomer of [70]PCBM fullerene on structures and photovoltaic performances of bulk heterojunction films with PffBT4T-2OD polymers†
- [6] Valence distribution of radiophosphorus in potassium chloride single crystals. Part 2.—Effect of thermal annealing
- [7] Determination of impurities in lead zirconate–titanate electroceramics by inductively coupled plasma atomic emission spectrometry
- [8] Carbon dioxide conversion to methanol on a PdCo bimetallic catalyst†
- [9] Improving carrier extraction in a PbSe quantum dot solar cell by introducing a solution-processed antimony-doped SnO2 buffer layer†
- [10] Quantitative analysis of cellulose acetate with a high degree of substitution by FTIR and its application
